100-500 �g/kg i.v. in cats cause hypotension; in isolated rabbit intestine 6.4x10-4 M cause contractions; in frog isolated rectus abdominus ranges from 3.2x10-4 to 1.6x10-4 M cause slight contractions. less potent than ACECLIDINE. low penetration of biological membrane.
NMQ-OAc(cas 57345-44-5) is a weak muscarinic AChR agonist. Bicyclic analog of ACh. Poor penetration of biological membranes. Quaternary quinuclidine derivative,, synthetic. in isolated rabbit intestine 6.4x10-4 M cause contractions; in frog isolated rectus abdominus ranges from 3.2x10-4 to 1.6x10-4 M cause slight contractions. less potent than ACECLIDINE. low penetration of biological membrane.
1-Methyl-3-hydroxyquinuclidinium iodide acetate
CAS No.: 57345-44-5
Cat. No.: VC20739989
Molecular Formula: C10H18INO2
Molecular Weight: 311.16 g/mol
Purity: min. 98%.
* For research use only. Not for human or veterinary use.

CAS No. | 57345-44-5 |
---|---|
Molecular Formula | C10H18INO2 |
Molecular Weight | 311.16 g/mol |
IUPAC Name | (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate;iodide |
Standard InChI | InChI=1S/C10H18NO2.HI/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 |
Standard InChI Key | RHDQEBGQEOWQCB-UHFFFAOYSA-M |
SMILES | CC(=O)OC1C[N+]2(CCC1CC2)C.[I-] |
Canonical SMILES | CC(=O)OC1C[N+]2(CCC1CC2)C.[I-] |
Chemical Structure and Properties
Molecular Structure and Identifiers
1-Methyl-3-hydroxyquinuclidinium iodide acetate features a quinuclidine scaffold with a quaternary nitrogen bearing a methyl group and an acetoxy group at the 3-position. The compound's structure can be represented through various chemical notations, providing precise identification parameters for researchers.
Table 1: Chemical Identifiers for 1-Methyl-3-hydroxyquinuclidinium iodide acetate
Identifier | Value |
---|---|
CAS Number | 57345-44-5 |
Molecular Formula | C₁₀H₁₈INO₂ |
Molecular Weight | 311.16 g/mol |
InChI | InChI=1S/C10H18NO2.HI/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 |
SMILES | CC(=O)OC1C[N+]2(CCC1CC2)C.[I-] |
The molecular structure comprises a bicyclic quinuclidine core with the nitrogen atom forming part of the ring system. This nitrogen carries a positive charge, balanced by an iodide counterion, while the acetoxy group is attached via an ester linkage to the hydroxyl group at position 3 .
Physical Properties
The compound exists as a white crystalline powder with specific physicochemical characteristics that influence its behavior in biological systems and laboratory settings.
Table 2: Physical Properties of 1-Methyl-3-hydroxyquinuclidinium iodide acetate
Property | Description |
---|---|
Physical State | White crystalline powder |
Purity (Commercial) | Minimum 97-98% |
Solubility | Limited data available; likely soluble in polar solvents |
Membrane Permeability | Poor penetration of biological membranes |
Storage Conditions | Store at room temperature in a dark, dry place |
The quaternary ammonium structure of the compound results in a permanent positive charge, which significantly impacts its pharmacokinetic profile, particularly its limited ability to cross biological membranes.
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting various approaches to naming its chemical structure.
Table 3: Alternative Names for 1-Methyl-3-hydroxyquinuclidinium iodide acetate
Alternative Names |
---|
3-Hydroxy-1-methylquinuclidinium iodide acetate |
Quinuclidinium, 3-hydroxy-1-methyl-, iodide, acetate |
3-Acetoxyquinuclidine methiodide |
3-Acetyloxychinuclidin-methoiodid |
3-Acetoxy-1-methyl-chinuclidinium, Jodid |
N-Methylaceclidine |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate iodide |
These various nomenclatures reflect the complex structure of the molecule and different systematic naming approaches used across chemical databases and research publications .
Pharmacological Profile
Mechanism of Action
1-Methyl-3-hydroxyquinuclidinium iodide acetate functions primarily as a weak muscarinic acetylcholine receptor agonist. Its structural similarity to acetylcholine enables interaction with muscarinic receptors, which are G protein-coupled receptors involved in various physiological processes in the parasympathetic nervous system.
As a quaternary ammonium compound, its permanent positive charge restricts its ability to cross the blood-brain barrier, thereby limiting its effects primarily to peripheral tissues where it can access muscarinic receptors without penetrating the central nervous system.
Experimental Findings
Several experimental studies have documented the pharmacological effects of 1-Methyl-3-hydroxyquinuclidinium iodide acetate in various biological systems, providing insight into its potency and efficacy as a muscarinic agonist.
Table 4: Experimental Effects of 1-Methyl-3-hydroxyquinuclidinium iodide acetate
Experimental Model | Dose/Concentration | Observed Effect |
---|---|---|
Cat (intravenous administration) | 100-500 μg/kg | Hypotension |
Isolated rabbit intestine | 6.4×10⁻⁴ M | Contractions |
Frog isolated rectus abdominus | 3.2×10⁻⁴ to 1.6×10⁻⁴ M | Slight contractions |
These experimental results demonstrate the compound's activity profile consistent with muscarinic receptor activation. The hypotensive effect observed following intravenous administration in cats aligns with the known role of muscarinic receptors in vascular tone regulation. Similarly, the contractile responses in isolated intestinal and skeletal muscle preparations reflect muscarinic involvement in smooth and striated muscle function.
Comparative Potency
Comparative pharmacological studies have established that 1-Methyl-3-hydroxyquinuclidinium iodide acetate exhibits lower potency than aceclidine, another muscarinic agonist with similar structural features. This reduced potency may be attributed to differences in receptor binding affinity or efficacy stemming from subtle structural variations.
The relatively high concentrations required to elicit pharmacological responses in experimental models further support the characterization of this compound as a weak muscarinic agonist. This property, while potentially limiting its therapeutic applications, may be advantageous in specific research contexts where a partial or measured response is desired.
Applications and Research Value
Scientific Research Applications
Despite its limitations as a potential therapeutic agent, 1-Methyl-3-hydroxyquinuclidinium iodide acetate serves valuable functions in scientific research:
-
As a tool compound for investigating muscarinic receptor pharmacology
-
In comparative studies exploring structure-activity relationships among quinuclidine derivatives
-
As a reference substance for developing more potent or selective muscarinic ligands
-
In studies requiring peripherally-restricted muscarinic activity
The compound's well-characterized pharmacological profile makes it useful for educational purposes and as a standard in analytical methods development.
Parameter | Specification |
---|---|
Minimum Purity | 97-98% |
Intended Use | Research purposes only; not for human or veterinary use |
Storage Recommendations | Store in dry, dark, ventilated conditions at room temperature |
Catalog Designations | Various (e.g., B000072 from some suppliers) |
Commercial sources emphasize that this compound is intended exclusively for research applications, with explicit warnings against human or veterinary use .
Synthetic Relevance
Beyond its direct pharmacological applications, 1-Methyl-3-hydroxyquinuclidinium iodide acetate serves as an important intermediate in organic synthesis and pharmaceutical development. Its carefully structured quinuclidine scaffold and functional groups make it valuable for the creation of more complex molecules targeting muscarinic receptors or related biological systems .
Structural Relationships and Comparisons
Relationship to Other Quinuclidine Derivatives
1-Methyl-3-hydroxyquinuclidinium iodide acetate belongs to a broader family of quinuclidine derivatives with varying pharmacological profiles. A structurally related compound, 3-Oxo-1-methylquinuclidinium iodide (CAS: 6659-51-4), shares the core quinuclidinium structure but features a ketone functionality instead of an acetoxy group.
These structural relationships provide valuable insights into how specific modifications to the quinuclidine scaffold affect receptor binding and biological activity, contributing to our understanding of structure-activity relationships within this chemical class.
Comparison with Acetylcholine
As a bicyclic analog of acetylcholine, 1-Methyl-3-hydroxyquinuclidinium iodide acetate retains key structural elements required for muscarinic receptor activation while incorporating significant modifications that alter its pharmacological profile.
Table 6: Comparison Between 1-Methyl-3-hydroxyquinuclidinium iodide acetate and Acetylcholine
Feature | 1-Methyl-3-hydroxyquinuclidinium iodide acetate | Acetylcholine |
---|---|---|
Core Structure | Bicyclic quinuclidine | Linear |
Charged Moiety | Quaternary nitrogen in ring system | Quaternary trimethylammonium |
Ester Group | Acetoxy at position 3 | Acetoxy at terminal position |
Conformational Flexibility | Restricted by bicyclic structure | Higher flexibility |
Membrane Permeability | Poor | Poor |
The constrained bicyclic structure of 1-Methyl-3-hydroxyquinuclidinium iodide acetate presents the key pharmacophore elements in a more rigid conformation compared to the flexible acetylcholine molecule, which may contribute to its differential potency and selectivity profile.
Future Research Directions
Knowledge Gaps and Research Opportunities
Several aspects of 1-Methyl-3-hydroxyquinuclidinium iodide acetate remain incompletely characterized, presenting opportunities for further investigation:
-
Detailed receptor binding studies to quantify its affinity and selectivity for different muscarinic receptor subtypes (M1-M5)
-
Modern molecular modeling approaches to elucidate its binding mode and interaction patterns with muscarinic receptors
-
Comprehensive pharmacokinetic profiling to better understand its absorption, distribution, metabolism, and excretion
-
Exploration of potential structural modifications to enhance potency, selectivity, or membrane permeability
Research addressing these knowledge gaps would provide a more complete understanding of this compound and potentially reveal new applications in pharmacological research or drug discovery.
Methodological Considerations
Future studies investigating 1-Methyl-3-hydroxyquinuclidinium iodide acetate would benefit from employing contemporary techniques in medicinal chemistry, molecular pharmacology, and computational modeling. Advanced receptor binding assays, X-ray crystallography of receptor-ligand complexes, and in silico docking studies could provide valuable insights into the structural basis of its pharmacological properties.
Additionally, the application of modern organic synthetic methodologies might yield more efficient routes to produce the compound and its analogs, facilitating structure-activity relationship studies and potentially leading to improved derivatives with enhanced pharmacological profiles.
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